4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
CAS No.:
Cat. No.: VC9668462
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O2 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 4-chloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide |
| Standard InChI | InChI=1S/C18H16ClN3O2/c19-12-5-3-11(4-6-12)18(23)20-13-7-8-14-15(10-13)22-17(21-14)16-2-1-9-24-16/h3-8,10,16H,1-2,9H2,(H,20,23)(H,21,22) |
| Standard InChI Key | MLBHXIKYVLSHTO-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that incorporates a benzamide moiety, a tetrahydrofuran ring, and a benzimidazole core. This structural arrangement confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C18H16ClN3O2, indicating a diverse array of functional groups that contribute to its chemical behavior and potential applications .
Synthesis
The synthesis of 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, including the formation of the benzimidazole core and its subsequent modification with the tetrahydrofuran and benzamide moieties. Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for achieving high yields and purity in the final product.
Biological Activity and Potential Applications
While specific biological activity data for 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is limited, compounds with similar structures have shown promise in various therapeutic areas. The benzimidazole core is known for its involvement in interactions with biological macromolecules, suggesting potential applications in enzyme inhibition and protein-ligand interactions.
Comparison with Related Compounds
4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide shares structural similarities with other benzimidazole derivatives, such as 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide, which exhibits promising biological activities due to its unique structural features. A comparison of these compounds highlights their diverse potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide | Benzamide derivative with chloro substituent | Potential cytotoxic activity |
| 4-Fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide | Sulfonamide derivative with fluoro substituent | Enhanced solubility and biological activity |
| Venetoclax | BCL-2 inhibitor | Used in blood cancer treatment |
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